molecular formula C13H10BF3O2 B1323005 4'-(Trifluoromethyl)biphenyl-3-ylboronic acid CAS No. 1107603-45-1

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid

Cat. No. B1323005
M. Wt: 266.03 g/mol
InChI Key: BHAAKODXXMTNDE-UHFFFAOYSA-N
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Description

The compound "4'-(Trifluoromethyl)biphenyl-3-ylboronic acid" is not directly studied in the provided papers. However, several papers discuss related compounds with trifluoromethyl groups and boronic acid functionalities, which can provide insights into the chemical behavior and properties of the compound . For instance, the ortho-substituent on phenylboronic acid derivatives is known to influence catalytic activity in dehydrative condensation reactions .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of boronic acids with various reagents. For example, tri- and diorganotin(IV) carboxylates were synthesized using a boronic acid derivative and characterized by various spectroscopic methods . Similarly, the synthesis of trifluoromethylated analogues of pyrimidinones was achieved through a Michael-like 1,4-conjugate hydrocyanation . These methods could potentially be adapted for the synthesis of "4'-(Trifluoromethyl)biphenyl-3-ylboronic acid".

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties of a compound. Quantum mechanical calculations and spectroscopic investigations, such as FT-IR, FT-Raman, and UV, have been used to study the molecular structure of related compounds . X-ray diffraction has provided detailed insights into the crystal and molecular structure of trifluorophenyl derivatives [3, 8]. These techniques could be applied to "4'-(Trifluoromethyl)biphenyl-3-ylboronic acid" to gain a comprehensive understanding of its structure.

Chemical Reactions Analysis

The chemical reactivity of boronic acid derivatives is influenced by the presence of substituents. The ortho-substituent on phenylboronic acid derivatives, for example, plays a key role in catalytic activity and the prevention of amine coordination to the boron atom . The reactivity of "4'-(Trifluoromethyl)biphenyl-3-ylboronic acid" could be inferred from these studies, suggesting potential applications in catalysis or organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The presence of trifluoromethyl groups can significantly affect properties such as solubility, thermal stability, and reactivity [5, 7, 9]. For instance, fluorinated polyimides derived from a trifluoromethylated monomer exhibited good solubility and thermal stability . The physical and chemical properties of "4'-(Trifluoromethyl)biphenyl-3-ylboronic acid" could be expected to show similar trends due to the presence of the trifluoromethyl group.

Scientific Research Applications

Catalytic Activity in Chemical Reactions

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid and its derivatives have been noted for their catalytic activity in various chemical reactions. The chloromethylation of biphenyls catalyzed by group 3 and 4 metal triflates has shown high effectiveness, with Sc(OTf)3 being particularly notable for its high activity. The process has been observed to produce a mixture of chloromethylated biphenyls with high selectivity for certain isomers, demonstrating the precision of this catalytic process (Kishida et al., 2006).

Applications in Luminescence and Sensing

Triarylboron-functionalized dipicolinic acids have been designed and synthesized, displaying effective selective sensitization of the emissions of Eu(III) and Tb(III) ions upon excitation. This process has shown high quantum efficiency, indicating potential applications in luminescence and sensing technologies. The intraligand charge-transfer transition plays a crucial role in activating the emissions, showcasing the intricate interplay of molecular structure and electronic properties in these compounds (Park et al., 2014).

Role in Photoredox Catalysis

The compound and its related structures have found significant application in photoredox catalysis, especially in the fluoromethylation of carbon-carbon multiple bonds. This process is vital in creating versatile structural motifs for pharmaceuticals and agrochemicals. The role of photoredox catalysis in generating fluoromethyl radicals through visible-light-induced single-electron-transfer processes highlights the potential of these compounds in advanced synthetic organic chemistry (Koike & Akita, 2016).

Involvement in Polymer Synthesis

The compound and its variants have been utilized in synthesizing hyperbranched poly(arylene ether)s. A novel trifluoromethyl-activated trifluoro monomer has been prepared, leading to poly(arylene ether)s with high molecular weight and excellent thermal stability. The solubility profile and glass transition temperatures of these polymers highlight their potential applications in various industrial contexts (Banerjee et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAAKODXXMTNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Trifluoromethyl)biphenyl-3-ylboronic acid

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